![molecular formula C13H11BrClNO2S B3677678 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide](/img/structure/B3677678.png)
4-bromo-N-(4-chlorobenzyl)benzenesulfonamide
Overview
Description
4-bromo-N-(4-chlorobenzyl)benzenesulfonamide is a chemical compound used in scientific research. It is commonly referred to as BCB or 4-Br-CBZ. This compound is a sulfonamide derivative and is used for its biological properties. The purpose of
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide involves the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate and an increase in the production of carbon dioxide, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide are related to its inhibition of carbonic anhydrase. This inhibition can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. It can also lead to a decrease in the production of cerebrospinal fluid, which is beneficial in the treatment of epilepsy. Additionally, inhibition of carbonic anhydrase has been shown to have antitumor effects, making 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide a potential anticancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide in lab experiments include its ability to selectively inhibit carbonic anhydrase and its potential therapeutic applications. However, its limitations include its toxicity and the need for careful handling and disposal.
Future Directions
For research on 4-bromo-N-(4-chlorobenzyl)benzenesulfonamide include investigating its potential as an anticancer agent, optimizing its therapeutic effects, and developing new derivatives with improved properties. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other biological processes.
Scientific Research Applications
4-bromo-N-(4-chlorobenzyl)benzenesulfonamide is used in scientific research as a tool to investigate the biological properties of sulfonamide derivatives. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition has potential therapeutic applications in the treatment of glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
4-bromo-N-[(4-chlorophenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPMUCWCTWKOBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-chlorobenzyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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